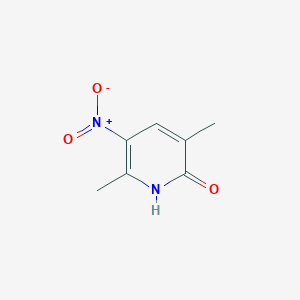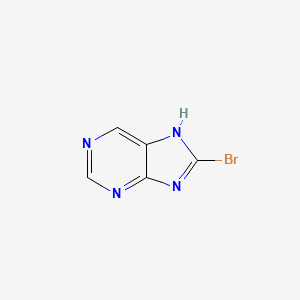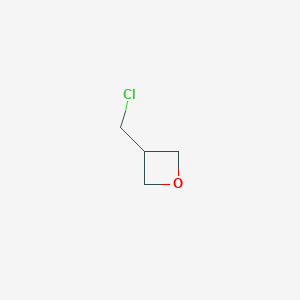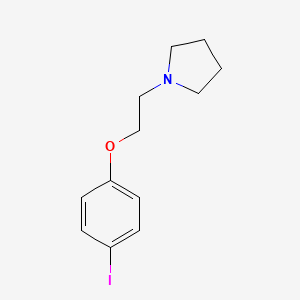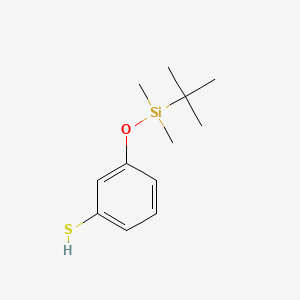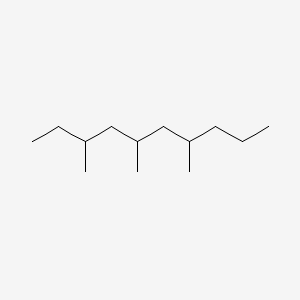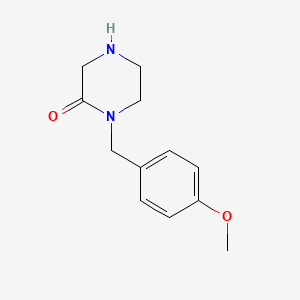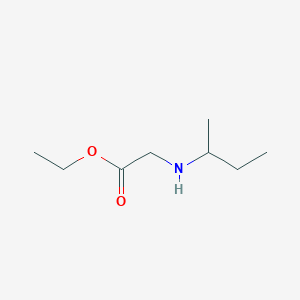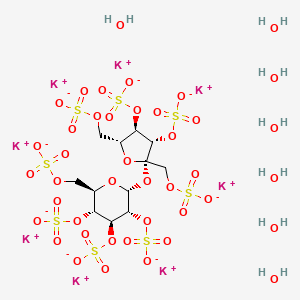
Sucrosofate Potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrosofate potassium, also known as sucrose octasulfate potassium, is a disaccharide sulfate compound. It is derived from sucrose and carries multiple sulfate groups on its sugar units. This compound is known for its unique chemical properties and has found applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrosofate potassium is synthesized through the sulfation of sucrose. The process involves reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions typically include controlled temperature and pH to ensure the complete sulfation of the sucrose molecule .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfation reactors where sucrose is continuously fed and reacted with sulfur trioxide. The resulting product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Sucrosofate potassium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield simpler sulfated sugars.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfated sugars and their derivatives, which have unique chemical and physical properties .
Scientific Research Applications
Sucrosofate potassium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other sulfated compounds.
Biology: It is used to study the interactions of sulfated sugars with biological molecules and to investigate their role in cellular processes.
Medicine: It is used in the formulation of liposomal drugs for targeted drug delivery, particularly in cancer research
Industry: It is used as a surfactant and stabilizer in various industrial applications
Mechanism of Action
Sucrosofate potassium exerts its effects through several mechanisms:
Molecular Targets: It binds to and stabilizes fibroblast growth factor receptors, which play a crucial role in cell proliferation, differentiation, and migration
Pathways Involved: It activates signaling pathways related to fibroblast growth factors, leading to various cellular responses. .
Comparison with Similar Compounds
Similar Compounds
Sucrose octasulfate: A closely related compound with similar chemical properties and applications.
Heparin: A sulfated polysaccharide with anticoagulant properties, used in medical applications.
Chondroitin sulfate: A sulfated glycosaminoglycan used in dietary supplements and medical treatments
Uniqueness
Sucrosofate potassium is unique due to its specific sulfation pattern and its ability to form stable complexes with various biological molecules. This makes it particularly useful in targeted drug delivery and as a research tool in studying sulfated sugars .
Properties
CAS No. |
76578-81-9 |
|---|---|
Molecular Formula |
C12H28K8O42S8 |
Molecular Weight |
1413.7 g/mol |
IUPAC Name |
octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate |
InChI |
InChI=1S/C12H22O35S8.8K.7H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;7*1H2/q;8*+1;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;/m1.............../s1 |
InChI Key |
ZLYYTLMQNBUBHA-NGOJJLSFSA-F |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Key on ui other cas no. |
76578-81-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


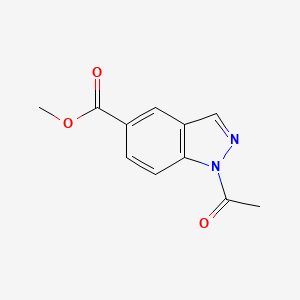
![Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-](/img/structure/B1603825.png)
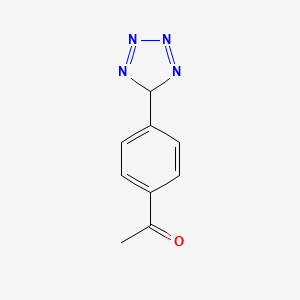

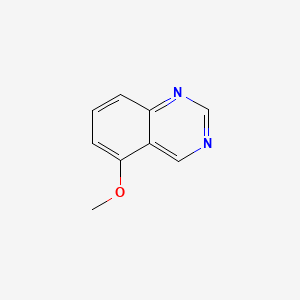
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)
